molecular formula C14H9NO7 B187398 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 134471-24-2

2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B187398
CAS No.: 134471-24-2
M. Wt: 303.22 g/mol
InChI Key: KFEBWCYYRFZMTJ-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C14H9NO7 . It is also known as N-Succinimidyl 7-Hydroxycoumarin-3-carboxylate .


Molecular Structure Analysis

The molecular weight of this compound is 303.22 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 7-hydroxy-2-oxochromene-3-carboxylate . The InChI is InChI=1S/C14H9NO7/c16-8-2-1-7-5-9 (13 (19)21-10 (7)6-8)14 (20)22-15-11 (17)3-4-12 (15)18/h1-2,5-6,16H,3-4H2 . The Canonical SMILES is C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 303.22 g/mol . The XLogP3-AA is 0.7 , and it has one hydrogen bond donor .

Scientific Research Applications

  • Design and Synthesis of Thiazolidin-4-ones : The derivative (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester is used in synthesizing thiazolidin-4-ones, which have potential antibacterial activity (Čačić et al., 2009).

  • Synthesis of Novel Metal Complexes : 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, a tautomeric form of the compound, is used to synthesize novel copper(II), cobalt(II), and nickel(II) complexes, which are studied for their structures and spectroscopic properties (Myannik et al., 2018).

  • Antineoplastic Activity Study : The compound is used in synthesizing derivatives like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromenes which are then evaluated for their antineoplastic activities on human tumor cell lines, indicating its potential in cancer research (Gašparová et al., 2013).

  • Hybrid Polyoxaheterocyclic Compounds Synthesis : Employed in the creation of new hybrid polyoxaheterocyclic compounds, which have potential for increased bioavailability in medical applications (Kanevskaya et al., 2022).

  • Antioxidant Activities : It's used as a precursor in the synthesis of compounds evaluated for antioxidant activities, highlighting its role in creating compounds with potential health benefits (Bialy & Gouda, 2011).

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester has been found to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 7-hydroxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7/c16-8-2-1-7-5-9(13(19)21-10(7)6-8)14(20)22-15-11(17)3-4-12(15)18/h1-2,5-6,16H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEBWCYYRFZMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420706
Record name 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134471-24-2
Record name 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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